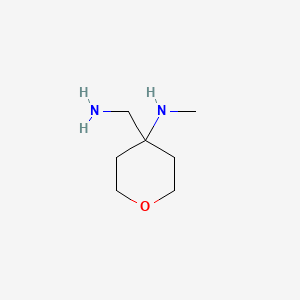![molecular formula C7H9Cl2N3 B572937 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride CAS No. 1257535-39-9](/img/structure/B572937.png)
1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[3,2-b]pyridin-3-amine is a chemical compound with the molecular weight of 133.15 . It is also known as 1H-pyrrolo [3,2-b]pyridin-3-amine .
Synthesis Analysis
There are several synthetic strategies and approaches to 1H-pyrrolo[2,3-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .Molecular Structure Analysis
The InChI code for 1H-Pyrrolo[3,2-b]pyridin-3-amine is 1S/C7H7N3/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H,8H2 .Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine derivatives have been shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis
1H-Pyrrolo[3,2-b]pyridin-3-amine has a molecular weight of 133.15 .Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Cancer Therapeutics .
Summary of the Application
1H-Pyrrolo[3,2-b]pyridin-3-amine derivatives, including compound 4h, have been found to have potent activities against FGFR1, 2, and 3 . These compounds inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis .
Methods of Application
The compound 4h was tested in vitro on 4T1 cells . The effect of compound 4h on the migration and invasion abilities of 4T1 cells was evaluated through the transwell chamber assay .
Results or Outcomes
Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . It inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-5-4-10-6-2-1-3-9-7(5)6;;/h1-4,10H,8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXDRMBOOYKXJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)N)N=C1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572854.png)
![3h-Imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B572857.png)
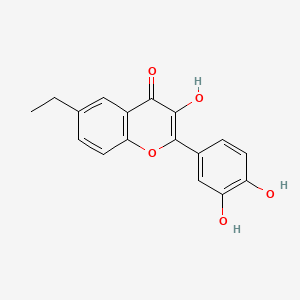
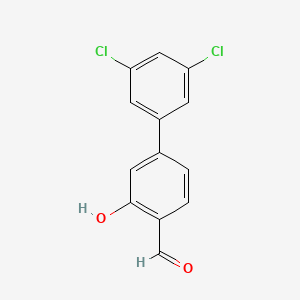
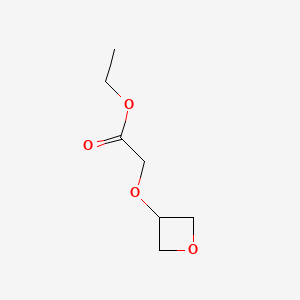
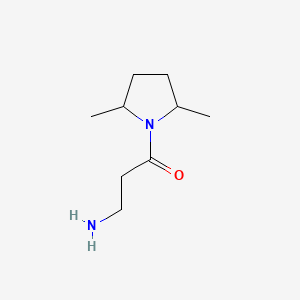
![8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B572866.png)
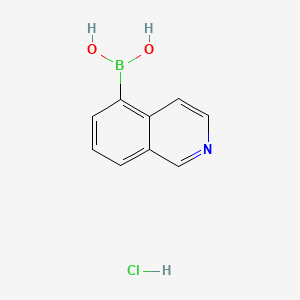

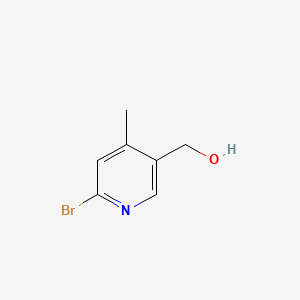
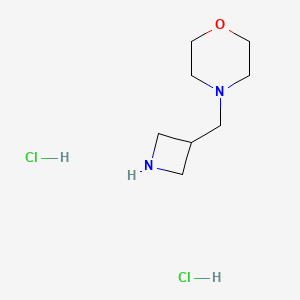
![4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572874.png)
![(1S,2S,4R)-7-tert-Butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B572875.png)
